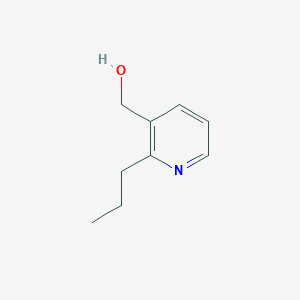

Hydroxymethyl-2-n-propylpyridin

Beschreibung

Eigenschaften

Molekularformel |

C9H13NO |

|---|---|

Molekulargewicht |

151.21 g/mol |

IUPAC-Name |

(2-propylpyridin-3-yl)methanol |

InChI |

InChI=1S/C9H13NO/c1-2-4-9-8(7-11)5-3-6-10-9/h3,5-6,11H,2,4,7H2,1H3 |

InChI-Schlüssel |

KHBUGHDLLGIYJO-UHFFFAOYSA-N |

Kanonische SMILES |

CCCC1=C(C=CC=N1)CO |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Hydroxymethyl-2-n-propylpyridin can be achieved through several methods. One common approach involves the alkylation of pyridine derivatives. For instance, starting with 3-hydroxymethylpyridine, a propyl group can be introduced at the second position using a suitable alkylating agent under controlled conditions.

Industrial Production Methods: Industrial production of Hydroxymethyl-2-n-propylpyridin typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .

Analyse Chemischer Reaktionen

Types of Reactions: Hydroxymethyl-2-n-propylpyridin undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.

Reduction: The pyridine ring can be reduced to form piperidine derivatives.

Substitution: The hydroxymethyl group can be substituted with other functional groups using suitable reagents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products:

Oxidation: 2-Propylpyridine-3-carboxylic acid.

Reduction: 2-Propylpiperidine-3-methanol.

Substitution: Various substituted pyridine derivatives depending on the reagent used.

Wissenschaftliche Forschungsanwendungen

Hydroxymethyl-2-n-propylpyridin has several applications in scientific research:

Wirkmechanismus

The mechanism of action of Hydroxymethyl-2-n-propylpyridin involves its interaction with specific molecular targets. The hydroxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The pyridine ring can interact with various enzymes and receptors, modulating their activity and leading to potential therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Research Findings and Limitations

- : Pyrimidinedione derivatives with hydroxymethyl groups demonstrate enhanced solubility, supporting the hypothesis that Hydroxymethyl-2-n-propylpyridin may exhibit balanced hydrophilicity .

- : Pyrimidine analogs with propyl substituents show moderate logP values, suggesting that Hydroxymethyl-2-n-propylpyridin’s n-propyl chain may favor membrane permeability .

- Key Limitation : Direct experimental data on Hydroxymethyl-2-n-propylpyridin are absent in the provided evidence; comparisons rely on structural extrapolation.

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for producing Hydroxymethyl-2-n-propylpyridin, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, hydroxymethyl groups can be introduced using formaldehyde derivatives under controlled pH (e.g., 8–10) to avoid side reactions. Optimization involves adjusting solvent polarity (e.g., DMF or THF), temperature (60–80°C), and catalyst selection (e.g., Pd/C for hydrogenation). Reaction progress should be monitored via TLC or HPLC to isolate intermediates .

Q. Which spectroscopic and chromatographic techniques are optimal for characterizing Hydroxymethyl-2-n-propylpyridin?

- Methodological Answer :

- 1H/13C NMR : Key markers include the pyridine ring protons (δ 7.5–8.5 ppm) and hydroxymethyl protons (δ 4.0–4.5 ppm). Compare shifts with structurally related compounds (e.g., pyridine derivatives with hydroxymethyl or n-propyl groups) .

- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>98%). Validate retention times against known standards .

- IR Spectroscopy : Confirm hydroxyl (3200–3600 cm⁻¹) and pyridine ring (1600–1500 cm⁻¹) stretches .

Q. How can stability studies be designed to evaluate Hydroxymethyl-2-n-propylpyridin under varying storage conditions?

- Methodological Answer : Conduct accelerated degradation tests at elevated temperatures (40–60°C) and humidity (75% RH) over 4–8 weeks. Monitor degradation products via LC-MS and quantify stability-indicating parameters (e.g., pH sensitivity, photolytic decomposition). Use Arrhenius kinetics to extrapolate shelf-life under standard conditions .

Advanced Research Questions

Q. What computational approaches are recommended to elucidate the electronic and steric properties of Hydroxymethyl-2-n-propylpyridin?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to predict reactivity. Compare with experimental redox potentials (e.g., cyclic voltammetry) .

- Molecular Docking : Model interactions with biological targets (e.g., enzymes or receptors) using software like AutoDock Vina. Validate docking scores with in vitro binding assays .

Q. How can contradictions between theoretical predictions and experimental reactivity data be resolved?

- Methodological Answer :

- Systematic Error Analysis : Replicate experiments under controlled conditions (e.g., inert atmosphere) to rule out oxidation/hydrolysis artifacts.

- Cross-Validation : Compare DFT-predicted reaction pathways with kinetic isotope effects or intermediate trapping experiments.

- Multivariate Analysis : Use statistical tools (e.g., PCA) to identify experimental variables (e.g., solvent, catalyst loading) contributing to discrepancies .

Q. What strategies are effective for identifying bioactive metabolites of Hydroxymethyl-2-n-propylpyridin in in vivo models?

- Methodological Answer :

- In Vitro Metabolism : Incubate the compound with liver microsomes (human/rat) and analyze metabolites via LC-HRMS. Use isotopic labeling (e.g., ²H or ¹³C) to track metabolic pathways .

- In Vivo Studies : Administer the compound to rodent models and collect plasma/urine samples. Employ SPE or protein precipitation for metabolite extraction. Correlate metabolite profiles with pharmacokinetic parameters (e.g., AUC, Cmax) .

Q. How can structure-activity relationships (SAR) be systematically explored for Hydroxymethyl-2-n-propylpyridin derivatives?

- Methodological Answer :

- Analog Synthesis : Modify substituents (e.g., replacing n-propyl with isopropyl or cyclopropyl groups) and test bioactivity in cell-based assays.

- QSAR Modeling : Use partial least squares (PLS) regression to correlate structural descriptors (e.g., logP, polar surface area) with biological endpoints (e.g., IC50) .

Data Analysis & Experimental Design

Q. What statistical methods are recommended for analyzing dose-response data in Hydroxymethyl-2-n-propylpyridin toxicity studies?

- Methodological Answer : Use nonlinear regression (e.g., Hill equation) to calculate EC50/LC50 values. Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare treatment groups. Validate assumptions (normality, homoscedasticity) via Shapiro-Wilk and Levene’s tests .

Q. How should researchers address batch-to-batch variability in Hydroxymethyl-2-n-propylpyridin synthesis?

- Methodological Answer : Implement quality-by-design (QbD) principles:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.